molecular formula C12H32N3O10+3 B579051 Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid CAS No. 124-77-6

Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid

Cat. No.: B579051
CAS No.: 124-77-6
M. Wt: 378.399
InChI Key: RMLBJMYGVVGUFX-UHFFFAOYSA-Q
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Description

Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and carboxylic acid groups, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of heptane derivatives with hydroxyl and carboxyl functional groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.

Scientific Research Applications

Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: Similar in having multiple carboxyl groups but lacks the hydroxyl groups present in Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid.

    Tartaric Acid: Contains hydroxyl and carboxyl groups but differs in the overall structure and reactivity.

    Malic Acid: Another compound with hydroxyl and carboxyl groups, but with a simpler structure.

Properties

CAS No.

124-77-6

Molecular Formula

C12H32N3O10+3

Molecular Weight

378.399

IUPAC Name

triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid

InChI

InChI=1S/C12H20O10.3H3N/c13-4-1-7(8(16)17)12(22,10(20)21)11(2-5-14,3-6-15)9(18)19;;;/h7,13-15,22H,1-6H2,(H,16,17)(H,18,19)(H,20,21);3*1H3/p+3

InChI Key

RMLBJMYGVVGUFX-UHFFFAOYSA-Q

SMILES

C(CO)C(C(=O)O)C(C(=O)O)(C(CCO)(CCO)C(=O)O)O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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